4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione
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Overview
Description
4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione is a chemical compound characterized by its unique structure, which includes a thiophene ring and a pentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione typically involves the following steps:
Thiophene Derivative Synthesis: The thiophene ring is often synthesized through a cyclization reaction involving 1,4-diketones and sulfur-containing reagents.
Knoevenagel Condensation: This reaction involves the condensation of thiophene-3-carboxaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Cyclization: The resulting product undergoes cyclization to form the final compound.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Substitution reactions can replace hydrogen atoms on the thiophene ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: 4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-diol.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Thiophene-3-carboxaldehyde
Thiophene-3-acetic acid
2-thiophen-3-yl-ethanol
3-thiophen-3-yl-propanoic acid
Properties
IUPAC Name |
4,4-dimethyl-1-thiophen-3-ylpentane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)10(13)6-9(12)8-4-5-14-7-8/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKQRXKWSEEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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